Imidazole-15N2
Overview
Description
Synthesis Analysis
Imidazole-15N2 can be synthesized through several methods, reflecting its versatility and importance in research. For instance, Shchepin et al. (2016) demonstrated the hyperpolarization of imidazole-15N2 for magnetic resonance pH sensing using NMR signal amplification by reversible exchange in shield enables alignment transfer to heteronuclei (SABRE-SHEATH), highlighting its potential in physiological studies (Shchepin et al., 2016). Additionally, methods for the synthesis of 15N,15N-imidazoleacetic acid from 15N, 15N-DL-histidine and its applications in creating labeled insecticides like imidacloprid have been developed, indicating the broad utility of imidazole-15N2 in both biological and agricultural research (Prell, 1991); (Schippers & Schwack, 2006).
Molecular Structure Analysis
The molecular structure of imidazole-15N2, characterized by its NMR and X-ray diffraction studies, reveals unique physico-chemical properties that are advantageous for scientific research. The imidazole ring's planarity and delocalized π-electron system contribute to its chemical stability and reactivity. These structural attributes are essential for its applications in pH sensing and as a core structure in the synthesis of various pharmaceutical and material science compounds (Jin et al., 2007).
Chemical Reactions and Properties
Imidazole-15N2 undergoes a variety of chemical reactions, making it a versatile compound for synthesis and functionalization. The literature details methods for preparing imidazole-15N2 derivatives through cyclization, reactions with sulfur-containing nucleophiles, and direct sulfur insertion into the imidazole ring. These reactions expand the utility of imidazole-15N2 in creating a wide range of sulfur-containing compounds with potential applications in medicinal chemistry and materials science (Trzhtsinskaya & Abramova, 1991).
Physical Properties Analysis
The physical properties of imidazole-15N2, such as its crystallinity, melting point, and solubility, are crucial for its application in various scientific domains. For instance, its solubility in different solvents and stability under various temperatures and pH conditions make it suitable for biological and chemical studies. The hyperpolarization technique used by Shchepin et al. (2016) exploits these physical properties to enable in vivo pH sensing, demonstrating the impact of physical properties on its practical applications (Shchepin et al., 2016).
Chemical Properties Analysis
The chemical properties of imidazole-15N2, including its reactivity with various chemical groups and its role in catalysis, underscore its significance in synthetic chemistry. Its ability to participate in N-heterocyclic carbene formation, engage in nucleophilic addition reactions, and act as a precursor for various complex molecules highlights its versatility. These chemical properties are exploited in the synthesis of complex arylated imidazoles and macrolide derivatives, reflecting its broad utility in creating novel compounds with potential pharmaceutical applications (Alcarazo et al., 2005); (Xu et al., 2009).
Scientific Research Applications
Physiological Research : Imidazole-15N2 is utilized in physiological research, particularly in studying the regulation of terpenoid metabolism, which is linked to cell division, cell elongation, and senescence (Grossmann, 1990).
Drug Discovery : It improves the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters in drug discovery (Sahoo et al., 2012).
Cancer Treatment : Nimorazole, derived from Imidazole-15N2, is a radiosensitizer used in treating head and neck cancers and is being evaluated as a hypoxia contrast agent in MRI-LINAC systems (Salnikov et al., 2020).
Magnetic Resonance Imaging (MRI) : Imidazole-15N2, through hyperpolarization via SABRE-SHEATH, enables in vivo pH sensing and can be incorporated into various biomolecules for advanced MRI applications (Shchepin et al., 2016).
Chemical Characterization : This compound allows direct detection of transient endoperoxides and their decomposition in chemical studies (Kang & Foote, 2000).
Bioactive Polymer Applications : Imidazole- and imidazolium-containing polymers, derived from Imidazole-15N2, find use in bioactive applications, such as antiarrhythmics and metal-free polyelectrolyte brushes (Anderson & Long, 2010).
Broad Biological and Clinical Applications : The imidazole nucleus is a constituent of many bioactive heterocyclic compounds with diverse applications, including anti-cancer, anti-viral, and anti-inflammatory treatments (Narasimhan, Sharma, & Kumar, 2011).
Corrosion Inhibition : Imidazole derivatives are effective corrosion inhibitors for various metals in different electrolytes (Mishra et al., 2020).
Clinical Medicine : Imidazole drugs have a broad spectrum of applications in clinical medicine, including antifungal and chemotherapeutic properties (Luca, 2006).
Fuel Cell and Battery Applications : Imidazole-15N2, compared to water, is a stronger Bronstedt base, making it potentially useful in electrochemical cells like fuel cells and secondary batteries (Kreuer et al., 1998).
Safety And Hazards
Imidazole-15N2 is classified as Acute Tox. 4 Oral, Repr. 1B, and Skin Corr. 1B . It may cause severe skin burns and eye damage, and may damage the unborn child . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
(1,3-15N2)1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-MQIHXRCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15N]=C[15NH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583906 | |
Record name | (~15~N_2_)-1H-Imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazole-15N2 | |
CAS RN |
74362-46-2 | |
Record name | (~15~N_2_)-1H-Imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74362-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.